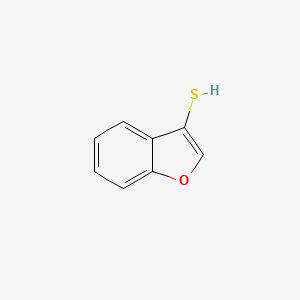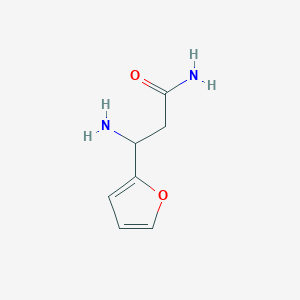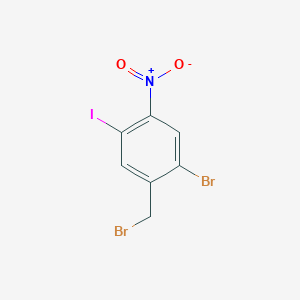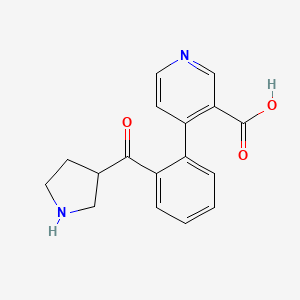
4-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the phenyl group and the nicotinic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production process. The choice of reagents and catalysts is crucial to maintain the efficiency and cost-effectiveness of the production.
化学反応の分析
Types of Reactions
4-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nicotinic acid moiety play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Nicotinic acid derivatives: These compounds share the nicotinic acid moiety and have similar biological activities.
Uniqueness
4-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid is unique due to the combination of the pyrrolidine ring, phenyl group, and nicotinic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
4-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c20-16(11-5-7-18-9-11)14-4-2-1-3-12(14)13-6-8-19-10-15(13)17(21)22/h1-4,6,8,10-11,18H,5,7,9H2,(H,21,22) |
InChIキー |
XFAQYSNRDPMTON-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=NC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)


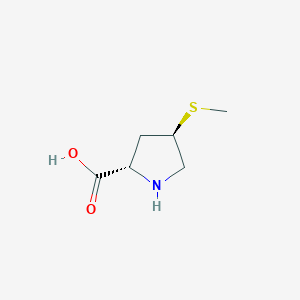
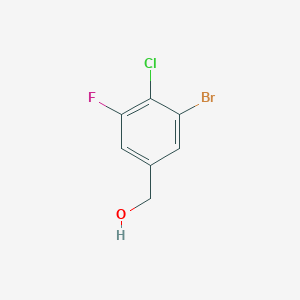
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)

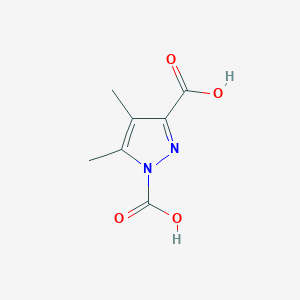
![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
